Orlistat Dimer Impurity

Description

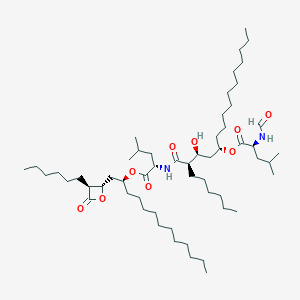

Structure

2D Structure

Properties

IUPAC Name |

[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVMPRANOWJTRG-KREHMKRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858258 | |

| Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881900-54-5 | |

| Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation and Genesis of Orlistat Dimer Impurity

Dimerization Pathways and Chemical Transformations Leading to Dimer Formation

The Orlistat Dimer Impurity is formally identified as O5-(N-Formyl-L-leucyl)-(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester. lotusfeetpharma.com Its structure indicates that it is formed from two Orlistat molecules through a series of chemical transformations.

The primary event initiating dimerization is the hydrolysis of one Orlistat molecule. The highly strained β-lactone ring is susceptible to nucleophilic attack, particularly by water, leading to ring-opening. aacrjournals.orgresearchgate.net This initial hydrolysis yields a key intermediate: a hydrolyzed Orlistat molecule with a free carboxylic acid at one end and a secondary hydroxyl group at the C5 position.

The subsequent dimerization likely proceeds via an intermolecular esterification reaction. The secondary hydroxyl group of the hydrolyzed Orlistat molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of the N-formyl-L-leucine side chain of a second, intact Orlistat molecule. This reaction forms an ester linkage, effectively "dimerizing" the two distinct Orlistat-derived structures. The result is a single, larger molecule comprising one intact Orlistat unit linked to a hydrolyzed Orlistat unit. A patent has identified a dimeric impurity with the molecular formula C₅₇H₁₀₆N₂O₉, which corresponds to this structure. google.compharmaffiliates.com

Degradation Pathways of Orlistat Leading to Dimer Formation

The formation of the dimer is fundamentally a degradation process. The rate and extent of its formation are heavily influenced by environmental conditions that promote the degradation of Orlistat.

Hydrolysis is the most critical degradation pathway for Orlistat and the foundational step for dimerization. The molecule is susceptible to degradation in acidic, alkaline, and neutral conditions. jyoungpharm.org

Alkaline and Neutral Hydrolysis : Under neutral or alkaline conditions, the β-lactone ring readily undergoes hydrolysis to form several degradation products. google.com The primary product is the open-ring metabolite M1 (a 4-member lactone ring hydrolyzed product), which is considered pharmacologically inconsequential but is a direct precursor for the dimer. fda.gov Studies have shown that significant degradation occurs within hours in neutral conditions and is even more rapid under alkaline conditions. jyoungpharm.orgcore.ac.uk

Acidic Hydrolysis : Acid-catalyzed hydrolysis also contributes to the degradation of Orlistat, breaking down the molecule and creating the necessary precursors for further reactions. jyoungpharm.org

The table below summarizes findings from various stress degradation studies, highlighting the conditions that lead to hydrolytic breakdown.

| Stress Condition | Reagent/Environment | Observed Degradation | Reference |

| Alkaline Hydrolysis | 0.1N & 0.2N NaOH | Unstable; degradation products show increased absorbance. | jyoungpharm.org |

| Neutral Hydrolysis | Distilled Water (refluxed) | >50% decrease in absorbance; degraded within 1 hour. | jyoungpharm.org |

| Acid Hydrolysis | 0.1N, 0.2N, 0.5N HCl | Degradation observed, with increased degradation products at higher acidity. | jyoungpharm.org |

This table is interactive. Click on the headers to sort.

Orlistat has a low melting point, approximately 44°C, making it susceptible to thermal degradation. google.com Temperatures exceeding this point can accelerate hydrolytic degradation, especially in the presence of moisture, and may promote the dimerization reaction. core.ac.ukcaymanchem.combioscience.co.uk The mechanical energy imparted during manufacturing processes like milling or granulation can generate heat, further contributing to thermal degradation. google.com While some studies found Orlistat stable under dry heat, its propensity for thermolysis when stored above its melting point is a known risk factor for impurity formation. google.comcore.ac.uk

Process-Related Formation during Orlistat Synthesis and Manufacturing

Impurities, including the dimer, can be introduced or formed during the synthesis and manufacturing of the Orlistat drug substance and product.

Synthesis Route : The choice of synthetic pathway significantly impacts the impurity profile. For instance, early research into Orlistat production via fermentation using Streptomyces toxytricini was abandoned due to the considerable range of impurities in the final product. nih.gov The currently accepted chemical synthesis routes, such as the "dihydropyrone" synthesis, are reported to produce a lower level of impurities. europa.eu

Manufacturing Processes : The physical properties of Orlistat, such as its low melting point and "sticky" powder nature, present manufacturing challenges. google.comnih.gov Processes like granulation, extrusion, and spheronization, which are used to create pelletized formulations, involve heat and moisture, creating an environment conducive to degradation and subsequent dimerization. google.comeuropa.eu The presence of residual solvents or unreacted intermediates from the synthesis can also contribute to impurity formation.

Influence of Excipients and Formulation Components on Dimer Formation Kinetics

The stability of Orlistat is highly dependent on its formulation. The excipients used in the final dosage form can either mitigate or accelerate the formation of the dimer impurity.

Common excipients used in Orlistat capsule formulations include microcrystalline cellulose, sodium starch glycolate, povidone, talc, and sodium lauryl sulphate. europa.eufda.gov

Moisture : The presence of moisture is a critical factor. Hygroscopic excipients can draw moisture into the formulation, facilitating the hydrolytic degradation of Orlistat, which is the prerequisite for dimerization. Therefore, controlling moisture content during manufacturing and storage is paramount.

pH and Wetting Agents : The micro-environmental pH created by the excipients can influence the rate of hydrolysis. Furthermore, wetting agents like sodium lauryl sulphate, included to aid in dispersion, can also affect the interaction between Orlistat and any available moisture, potentially impacting degradation kinetics. europa.eunih.gov

Packaging and Storage : The final packaging plays a crucial role. Stability data indicates that degradation increases at elevated temperature and humidity (e.g., 30°C / 75% RH). Storage in glass bottles with a desiccant shows less degradation compared to blister packs, highlighting the sensitivity to environmental moisture. europa.eu

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Orlistat Dimer Impurity

Chromatographic Techniques for Separation and Quantification

The accurate separation and quantification of the Orlistat Dimer Impurity from the active pharmaceutical ingredient (API) and other related substances are critical for ensuring the quality and safety of Orlistat drug products. Chromatographic techniques, particularly high-performance liquid chromatography and its advanced variations, are the cornerstone of this analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Orlistat and its impurities. nih.govresearchgate.netnih.gov The development of a robust, stability-indicating HPLC method is essential for separating the dimer impurity from Orlistat and its other degradation and process-related impurities. ingentaconnect.comresearchgate.net

Method development typically involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak shape, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. researchgate.net The selection of a suitable stationary phase, most often a C18 column, is a critical first step. researchgate.netgoogle.com Optimization then focuses on the mobile phase composition, which usually consists of a mixture of an aqueous component (often with an acid modifier like phosphoric or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. google.comcore.ac.ukijpsr.info A gradient elution program, where the proportion of the organic solvent is varied over time, is frequently necessary to resolve complex mixtures of impurities that elute close to the main Orlistat peak. ingentaconnect.comgoogle.com

Key parameters optimized during method development include the column type, mobile phase composition and gradient, flow rate, and detector wavelength. researchgate.netijpsr.info UV detection is commonly used, with wavelengths around 205 nm or 210 nm often selected for monitoring the eluate. core.ac.ukijpsr.info The goal is to develop a method that is specific, accurate, precise, linear, and robust, in accordance with International Conference on Harmonization (ICH) guidelines. nih.govingentaconnect.com

Table 1: Example of HPLC Method Parameters for Orlistat Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | core.ac.ukijpsr.info |

| Mobile Phase | Acetonitrile, water, and an acid modifier (e.g., phosphoric acid) in a gradient elution | ingentaconnect.comgoogle.com |

| Flow Rate | Typically 0.7 - 1.0 mL/min | core.ac.ukijpsr.info |

| Detection Wavelength | UV detection at 205 nm or 210 nm | core.ac.ukijpsr.info |

| Injection Volume | 10 µL - 50 µL | google.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications in Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. ingentaconnect.com This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC, making it highly suitable for the complex task of impurity profiling. capes.gov.brnih.gov

In the context of Orlistat, UPLC is employed to detect and quantify related substances, including the dimer impurity, with greater efficiency. nih.gov The enhanced resolution allows for the separation of closely eluting impurities that might co-elute in an HPLC system. The increased sensitivity is crucial for the detection and quantification of trace-level impurities. A study identified ten kinds of related substances in Orlistat using UPLC-QTOF-MS and UPLC-QTrap-MS, demonstrating the power of this advanced technology in quality control. nih.gov The shorter run times offered by UPLC also increase sample throughput, which is a significant advantage in a quality control environment.

Gas Chromatography (GC) Considerations for Related Substances

While liquid chromatography is the predominant technique for analyzing Orlistat and its impurities, Gas Chromatography (GC) has been reported for the quantitative determination of Orlistat in plasma. core.ac.uk However, its application for impurity profiling, particularly for the this compound, has significant limitations.

The primary consideration is the thermal stability and volatility of the analyte. The this compound is a large molecule (Molecular Weight: 963.48 g/mol ) with low volatility and is prone to thermal degradation at the high temperatures typically required for GC analysis. pharmaffiliates.compharmaffiliates.com Direct analysis by GC is therefore not feasible. To make such compounds suitable for GC, a chemical derivatization step would be necessary to convert the non-volatile impurity into a more volatile and thermally stable derivative. This process adds complexity, can introduce new impurities, and may not be quantitative. Given these challenges and the success of LC-based methods, GC is generally not considered a suitable or practical technique for the routine analysis of the this compound. core.ac.uk

Impurity Profiling and Comparative Analysis of this compound in Diverse Batches

Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical product. It is a fundamental activity in drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. For Orlistat, comparative analysis of impurity profiles across diverse batches and between innovator and generic products reveals important information about the manufacturing process and control. nih.govresearchgate.net

The this compound is a potential process-related impurity that must be monitored and controlled. pharmaffiliates.com A comparative analysis across different batches can establish a baseline for impurity levels and identify any trends or out-of-specification results that may indicate a deviation in the manufacturing process. Research has shown that the total organic impurity content in some generic Orlistat products can range from 1.2% to 4.6%, failing to meet the innovator's specification of 0.5% at release and 2.5% at shelf-life. nih.gov These impurities can include a wide spectrum of chemicals, such as side-chain homologues and amino acid analogues, which are not present in the innovator product. researchgate.netnih.gov

The following interactive data table summarizes findings from a comparative analysis of total organic impurities in the innovator Orlistat product versus a range of generic products, illustrating the variability across different sources.

| Product Type | Manufacturer | Total Organic Impurity Content (%) | Specification Met (at release) |

| Innovator | Roche (Xenical) | < 0.5% | Yes |

| Generic A | Various | 1.2% - 4.6% | No |

| Generic B | Various | 1.2% - 4.6% | No |

| Generic C | Various | 1.2% - 4.6% | No |

| Generic D | Various | 1.2% - 4.6% | No |

| Generic E | Various | 1.2% - 4.6% | No |

| Generic F | Various | 1.2% - 4.6% | No |

| Generic G | Various | 1.2% - 4.6% | No |

| Generic H | Various | 1.2% - 4.6% | No |

| Generic I | Various | 1.2% - 4.6% | No |

This data reflects findings that all nine generic products tested failed to meet the innovator's specification for total impurities at release. nih.gov

The high levels and different profiles of impurities in generic products are a significant concern for quality and safety. researchgate.net Therefore, robust and rugged analytical methods are essential for accurate impurity profiling and for comparing the this compound levels in diverse batches to ensure they meet regulatory standards.

Isolation and Purification Strategies for Orlistat Dimer Impurity

Preparative Chromatography Techniques for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation of impurities in the pharmaceutical industry due to its high resolution and efficiency. For the Orlistat Dimer Impurity, reversed-phase preparative HPLC is a particularly effective method. This technique separates compounds based on their hydrophobicity, which allows for the effective separation of the more nonpolar dimer impurity from the Orlistat monomer and other process-related impurities.

A typical preparative HPLC method for the isolation of the this compound would involve the following:

Column: A C18 column with a large internal diameter is commonly used to accommodate larger sample loads.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an acidic aqueous solution is employed. The gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve optimal separation of the closely eluting Orlistat and its dimer.

Detection: A UV detector is used to monitor the elution of the compounds.

Fraction Collection: The fraction corresponding to the this compound peak is collected.

The collected fractions are then typically subjected to a solvent evaporation process to yield the isolated impurity. The efficiency of the preparative HPLC separation is crucial for obtaining a fraction enriched with the dimer impurity, which can then be further purified if necessary.

| Parameter | Typical Condition |

| Chromatography Mode | Reversed-Phase |

| Stationary Phase | C18 Silica Gel |

| Mobile Phase A | Acidic Aqueous Solution (e.g., 0.1% Phosphoric Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Detection | UV |

Crystallization and Recrystallization Methods for Impurity Enrichment

Crystallization is a powerful and cost-effective technique for the purification of chemical compounds. In the context of the this compound, crystallization and recrystallization can be employed to enrich the concentration of the dimer from a mixture or to further purify the fractions obtained from preparative chromatography.

The principle behind using crystallization for impurity enrichment lies in the differential solubility of Orlistat and its dimer impurity in a given solvent system. A carefully selected solvent or a mixture of solvents will preferentially dissolve one component over the other. For instance, a solvent system can be identified where the this compound has lower solubility compared to the Orlistat monomer at a specific temperature. By dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the less soluble dimer impurity will crystallize out first, thereby enriching it in the solid phase.

The process typically involves:

Solvent Selection: Identifying a solvent or solvent mixture in which the dimer impurity has limited solubility at lower temperatures but is soluble at higher temperatures, while Orlistat remains more soluble.

Dissolution: Dissolving the impure mixture in the chosen solvent at an elevated temperature.

Cooling and Crystallization: Gradually cooling the solution to induce the crystallization of the dimer impurity.

Filtration: Separating the crystallized dimer impurity from the mother liquor, which will be enriched in Orlistat and other more soluble impurities.

Washing and Drying: Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor and then drying the purified crystals.

This process can be repeated (recrystallization) to achieve higher levels of purity.

| Step | Description |

| Solvent Screening | Testing various solvents and solvent mixtures to find one with optimal differential solubility for Orlistat and its dimer. |

| Controlled Cooling | Employing a slow cooling rate to promote the formation of well-defined crystals and minimize the co-precipitation of impurities. |

| Seeding | Introducing a small crystal of the pure dimer impurity to initiate crystallization and control crystal size. |

Strategies for Obtaining High-Purity Analytical Reference Standards of the Dimer Impurity

The availability of a high-purity analytical reference standard of the this compound is a prerequisite for its accurate quantification in routine quality control analysis. The strategy for obtaining such a standard involves a multi-step approach that often begins with the deliberate generation of the impurity.

Forced Degradation Studies: Forced degradation studies are instrumental in generating the this compound in quantities sufficient for isolation and characterization. By subjecting Orlistat to stress conditions such as heat, acid, or base, the formation of degradation products, including the dimer, can be accelerated. This provides a starting material that is enriched in the target impurity.

Isolation and Purification: Once a sufficient amount of the dimer impurity is generated, the isolation and purification strategies discussed previously are employed:

Initial Isolation: Preparative HPLC is often the first step to isolate the dimer from the complex mixture of degradation products and unreacted Orlistat.

Further Purification: The fractions containing the dimer impurity are then subjected to one or more rounds of recrystallization to achieve the high purity required for an analytical reference standard (typically >95%).

Characterization and Certification: The final step is the comprehensive characterization of the purified dimer impurity to confirm its identity and purity. This involves a battery of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight of the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Once the identity and purity are unequivocally established, the material can be certified as an analytical reference standard.

| Strategy Component | Description |

| Impurity Generation | Utilizing forced degradation (e.g., thermal stress) of Orlistat to produce the dimer impurity. |

| Multi-step Purification | Combining preparative HPLC for initial isolation with crystallization for final purification. |

| Comprehensive Characterization | Using a suite of spectroscopic and chromatographic techniques to confirm structure and establish purity. |

| Certification | Documenting the characterization data to certify the material as a reference standard for analytical use. |

Control and Mitigation Approaches in Orlistat Pharmaceutical Manufacturing

Process Chemistry Optimization to Minimize Dimer Formation

Optimizing the chemical synthesis process is a primary strategy for controlling the formation of the Orlistat Dimer Impurity and other by-products. Impurities in Orlistat can originate from various sources, including unreacted intermediates, side reactions, or degradation of the drug substance under certain process conditions. google.com

Key optimization strategies include:

Rational Reaction Conditions: The conditions of the chemical reactions, such as temperature, pressure, pH, and reaction time, are carefully controlled. For instance, in the final formylation step to produce Orlistat, the choice of the formylating agent and reaction temperature is critical to prevent the formation of related by-products. google.comresearchgate.net One process, for example, details carrying out the alkanoylation reaction at a temperature between -10°C and 10°C, followed by quenching with water to minimize impurity formation. google.com

Purification Techniques: After synthesis, the crude Orlistat undergoes rigorous purification to remove impurities. Crystallization is a common and effective method. The process often involves dissolving the crude product in a suitable solvent, such as hexane, and then cooling it under controlled conditions to precipitate the pure Orlistat, leaving impurities behind in the solvent. google.comresearchgate.net Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can also be employed to separate and remove impurities that are difficult to eliminate through conventional methods. semanticscholar.org

Research into the forced degradation of Orlistat shows it is susceptible to breakdown under acidic, alkaline, and oxidative stress. semanticscholar.orgresearchgate.net This knowledge is vital for developing synthesis and purification steps that avoid these conditions, thereby preventing the degradation that could lead to dimer formation.

Table 1: Key Process Parameters for Impurity Control

| Parameter | Control Strategy | Rationale |

|---|---|---|

| Temperature | Maintain within a narrow, optimized range (e.g., -10°C to 10°C for formylation) | Prevents side reactions and thermal degradation. |

| Reagent Selection | Use of highly selective reagents (e.g., specific formylating agents) | Minimizes the formation of process-related by-products. |

| Solvent | Use of appropriate solvents (e.g., hexane) for crystallization | Ensures high yield of pure Orlistat while leaving impurities in the mother liquor. |

| pH | Avoid strongly acidic or alkaline conditions | Orlistat is labile in these conditions, leading to hydrolytic degradation. |

Raw Material and Intermediate Quality Control to Prevent Dimer Formation

The quality of starting materials and the purity of intermediates are foundational to controlling impurities in the final Orlistat product. Impurities present in raw materials can be carried through the synthesis process or can participate in side reactions, leading to the formation of new impurities, including potentially the Orlistat dimer.

Effective quality control measures include:

Stringent Specifications: Establishing strict specifications for all raw materials and intermediates. This includes setting limits on known impurities, residual solvents, and water content.

Analytical Testing: Employing robust analytical methods, such as HPLC, to test incoming raw materials and monitor the purity of intermediates at critical stages of the manufacturing process. This ensures that any batch not meeting the required purity standards is rejected before it can compromise the quality of the final product.

Intermediate Isolation and Purification: Key intermediates in the Orlistat synthesis are often isolated and purified. For example, processes describe the isolation and crystallization of intermediates to ensure high purity before proceeding to the next step in the synthesis. google.com This prevents the carryover of impurities that could lead to dimer formation in subsequent steps.

By ensuring the high quality of all materials used in the synthesis, manufacturers can significantly reduce the likelihood of impurity formation and improve the consistency of the final API.

Packaging Material Influence on Dimer Impurity Levels During Storage

The final protective barrier for the Orlistat drug product is its packaging. The choice of packaging material is crucial for maintaining the stability of the drug and preventing the formation of degradation impurities, such as the Orlistat dimer, throughout its shelf life.

Given Orlistat's sensitivity to moisture, packaging materials with a high moisture barrier are essential. researchgate.net

Blister Packaging: A common packaging choice for Orlistat capsules is blister packs. These often consist of a thermoformable plastic film and a lidding material, typically aluminum foil.

High-Barrier Films: To provide adequate protection against humidity, high-barrier films are used. A patent for an Orlistat formulation describes stability studies conducted on capsules packed in blisters made of a PVC/PE/PVDC (polyvinyl chloride/polyethylene/polyvinylidene chloride) laminated film with an aluminum foil backing. google.com PVDC coatings on PVC films significantly enhance their barrier properties against both moisture and oxygen compared to standard PVC. pharmanow.live

Storage Conditions: Stability data shows that impurity levels are controlled when the product is stored under recommended conditions (e.g., 25°C and 60% relative humidity). Packaging must be robust enough to maintain the product's integrity under these conditions.

The selection of appropriate, high-barrier packaging is the final critical step in ensuring that the quality and purity of Orlistat, established through careful process and formulation design, are maintained until it reaches the patient.

Table 3: Compound Names Mentioned in the Article

| Compound Name | CAS Number |

|---|---|

| Orlistat | 96829-58-2 |

| This compound | 881900-54-5 |

| Microcrystalline Cellulose | 9004-34-6 |

| Sodium Starch Glycolate | 9063-38-1 |

| Povidone | 9003-39-8 |

| Sodium Lauryl Sulfate | 151-21-3 |

| Talc | 14807-96-6 |

| Hexane | 110-54-3 |

| Acetylsalicylic Acid | 50-78-2 |

| Polyvinyl Chloride (PVC) | 9002-86-2 |

Stability Assessment and Degradation Kinetics of Orlistat Dimer Impurity

Forced Degradation Studies (Hydrolytic, Oxidative, Thermal, Photolytic Stress Testing)

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than those used in accelerated stability studies. researchgate.net These studies help to identify potential degradation products and elucidate degradation pathways, which is fundamental for developing stability-indicating analytical methods. dphen1.com

Orlistat has been shown to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while demonstrating stability against photolytic and thermal stress. semanticscholar.org The primary degradation pathway involves the hydrolysis of the β-lactone ring, which is a common characteristic of this class of compounds.

While specific studies focusing exclusively on the formation of the Orlistat Dimer Impurity are not extensively detailed in the available literature, the conditions that degrade Orlistat are the most likely to lead to the formation of its related impurities, including the dimer. Degradation studies are typically performed until a target level of degradation (e.g., 5-20%) of the parent compound is achieved.

Hydrolytic Degradation:

Acidic Conditions: Orlistat shows significant degradation when exposed to acidic environments. Studies have been conducted using 0.1 N HCl at elevated temperatures (e.g., 80°C), resulting in notable degradation of the parent drug. semanticscholar.org

Alkaline Conditions: The molecule is also labile in basic conditions. Treatment with 0.1 N NaOH at 80°C leads to rapid degradation. semanticscholar.org

Neutral Conditions: Neutral hydrolysis, performed by refluxing in distilled water at 80°C, also results in the degradation of Orlistat, albeit typically at a slower rate than acid or base-catalyzed hydrolysis. semanticscholar.org

Oxidative Degradation: Exposure to oxidative agents, such as 3% hydrogen peroxide (H₂O₂) at room temperature, has been shown to degrade Orlistat. semanticscholar.org This indicates that the molecule is sensitive to oxidation.

Thermal and Photolytic Degradation: In contrast to its hydrolytic and oxidative instability, Orlistat is generally considered stable under thermal (dry heat) and photolytic (light exposure) stress conditions. semanticscholar.org Studies have shown no significant degradation when the drug is exposed to dry heat at 100°C for 24 hours or intense light (70,000-80,000 lux) for 7 days. semanticscholar.org

The table below summarizes typical conditions used in forced degradation studies of Orlistat and the observed stability.

| Stress Condition | Test Parameters | Observation for Orlistat | Specific Dimer Formation Data |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 80°C, 8 hours | Significant degradation observed (e.g., 13.37%) semanticscholar.org | Not explicitly reported in reviewed literature |

| Base Hydrolysis | 0.1 N NaOH, 80°C, 8 hours | Significant degradation observed (e.g., 9.23%) semanticscholar.org | Not explicitly reported in reviewed literature |

| Neutral Hydrolysis | Distilled Water, 80°C, 12 hours | Degradation observed (e.g., 1.44%) semanticscholar.org | Not explicitly reported in reviewed literature |

| Oxidation | 3% H₂O₂, Room Temp, 24 hours | Degradation observed (e.g., 5.04%) semanticscholar.org | Not explicitly reported in reviewed literature |

| Thermal (Dry Heat) | 100°C, 24 hours | Stable semanticscholar.org | No significant formation expected |

| Photolytic | 70,000-80,000 lux, 7 days | Stable semanticscholar.org | No significant formation expected |

Kinetic Studies of Dimer Formation and Degradation Pathways

Kinetic studies are crucial for determining the rate at which an impurity forms and degrades, which helps in predicting the shelf-life of a drug product. While detailed kinetic models for the formation of the this compound are not widely published, the general principles of degradation kinetics apply. The hydrolysis of Orlistat's β-lactone ring is a primary degradation pathway, and dimerization could potentially occur as a subsequent or parallel reaction between the parent molecule and its degradation products or between two molecules of a reactive intermediate.

The rate of formation of degradation products, including the dimer, would likely follow a specific kinetic order (e.g., zero-order, first-order, or second-order), which can be determined by monitoring the concentration of the impurity over time under specific conditions (temperature, pH, etc.). For many pharmaceutical compounds, degradation in solution often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.

The study of dimer formation in other pharmaceutical compounds, such as sodium ethacrynate, has shown that the rate of dimerization can be influenced by factors like molecular mobility in the amorphous solid state. nih.gov While a direct analogy cannot be drawn without specific data, it highlights that the physical state of Orlistat in a formulation could influence the kinetics of dimer formation.

Impact of Environmental Factors (Temperature, Humidity, Light) on Dimer Stability

The stability of the this compound, both in its formation from the parent drug and its own potential degradation, is influenced by environmental factors.

Temperature: Orlistat itself is known to undergo thermal degradation, particularly at temperatures above 35°C. google.com Increased temperature typically accelerates the rate of chemical reactions, including hydrolysis and dimerization. Therefore, higher storage temperatures are expected to increase the rate of formation of the dimer impurity in Orlistat drug products.

Humidity: The presence of moisture is a critical factor in the degradation of Orlistat due to its susceptibility to hydrolysis. google.com High humidity environments can facilitate hydrolytic reactions, leading to the breakdown of the β-lactone ring and potentially promoting conditions favorable for dimerization. Storage in packaging that protects against moisture ingress is therefore critical.

Light: As established in forced degradation studies, Orlistat is photostable. semanticscholar.org Consequently, light is not expected to be a significant factor in the formation of the dimer impurity.

The interplay of temperature and humidity is particularly important. Accelerated stability studies are often conducted at elevated temperature and humidity (e.g., 40°C / 75% RH) to assess the risk of degradation product formation under challenging storage conditions.

Long-Term and Accelerated Stability Testing Methodologies for Dimer Impurity Monitoring

Long-Term Stability Testing: This is conducted under the recommended storage conditions for the product's intended market (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH). Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to monitor the content of impurities, including the dimer, and establish the product's shelf-life.

Accelerated Stability Testing: These studies are performed under stressed conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration, typically six months. The data are used to predict the long-term stability of the product and to evaluate the effect of short-term excursions outside the labeled storage conditions. google.com

Analytical Methodology: A validated stability-indicating analytical method is required to monitor impurities. For Orlistat and its related substances, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov A stability-indicating HPLC method must be able to separate the dimer impurity from the active pharmaceutical ingredient (API), other process impurities, and other degradation products. nih.gov

The development of such a method typically involves:

Column Selection: Often a C18 column is used for reverse-phase chromatography. waters.com

Mobile Phase Optimization: A mixture of organic solvents (like acetonitrile (B52724) and/or methanol) and an aqueous buffer is optimized to achieve the necessary separation. nih.gov

Detection: UV detection is commonly used, typically at a wavelength around 205-215 nm. semanticscholar.org

Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quantifying the dimer impurity.

The table below outlines the typical framework for stability testing.

| Testing Type | Typical Conditions (ICH) | Minimum Duration | Purpose |

|---|---|---|---|

| Long-Term | 25°C / 60% RH or 30°C / 65% RH | 12 months (for submission) | To establish the product shelf-life under recommended storage conditions. |

| Intermediate | 30°C / 65% RH | 6 months | To evaluate the effect of storage at conditions between long-term and accelerated. |

| Accelerated | 40°C / 75% RH | 6 months | To predict long-term stability and assess the impact of short-term temperature/humidity excursions. |

Regulatory Science and Quality Control Frameworks for Orlistat Dimer Impurity

International Regulatory Guidelines (e.g., ICH Q3A, Q3B) on Impurities in Drug Substances and Products

The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established guidelines that provide a framework for the control of impurities in new drug substances and products. slideshare.netich.org The primary guidelines governing impurities like the Orlistat Dimer Impurity are ICH Q3A(R2), "Impurities in New Drug Substances," and ICH Q3B(R2), "Impurities in New Drug Products." slideshare.netfda.goveuropa.eu

These guidelines address impurities from two perspectives: chemistry and safety. fda.gov The chemistry aspect involves the classification and identification of impurities, generation of reports, listing impurities in specifications, and a discussion of the analytical procedures used. fda.gov The safety aspect provides guidance for qualifying impurities that may not have been present or were at significantly lower levels in the batches of a new drug substance used during safety and clinical studies. fda.gov

ICH Q3A and Q3B introduce three key thresholds for impurity control:

Reporting Threshold: The level at or above which an impurity must be reported in the registration application. slideshare.netfda.gov

Identification Threshold: The level at or above which an impurity's structure should be identified. fda.gov

Qualification Threshold: The level at or above which an impurity's biological safety must be established. slideshare.neteuropa.eu

These thresholds are not universal but are dependent on the maximum daily dose (MDD) of the drug. For an impurity like the Orlistat Dimer, which is not a standard pharmacopeial impurity, these guidelines provide the fundamental principles for its control. synzeal.compharmaffiliates.com While ICH guidelines primarily apply to new drug substances and products, their principles are often adopted for generic products as well. europa.eugmp-compliance.org Impurities arising from excipients or those leached from container closure systems are not covered by these specific guidelines. europa.eu

Establishment of Acceptance Criteria and Specification Limits for this compound

Acceptance criteria and specification limits for the this compound are established based on the principles outlined in the ICH Q3B(R2) guideline. europa.eugmpinsiders.com The specification for a new drug product should list the impurities expected to occur during manufacturing and under recommended storage conditions. gmpinsiders.com The selection of these degradation products is based on profiles observed in safety, clinical development, and stability study batches. europa.eu

The establishment of a specification limit for an individual impurity like the Orlistat Dimer is a process guided by the qualification threshold. gmpinsiders.com The level of any impurity present in a drug substance that has been adequately tested in safety and clinical studies is considered qualified. fda.gov If the level of the this compound in a proposed commercial batch exceeds the level that was present in batches used for clinical and safety studies, it must be qualified. fda.gov

The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity at the specified level. europa.eu This can be achieved through toxicological studies or by providing sufficient scientific literature to justify the proposed acceptance criterion. fda.gov

The following interactive table illustrates the ICH Q3B(R2) thresholds for degradation products, which would be used to guide the establishment of acceptance criteria for the this compound based on Orlistat's maximum daily dose of 360 mg (120 mg three times daily). europa.eugmpinsiders.comnih.gov

| Threshold Type | Maximum Daily Dose | Threshold Value (% of Drug Substance) | Threshold Value (Total Daily Intake - TDI) | Applicable Threshold for Orlistat (MDD = 360 mg) |

| Reporting | ≤ 1 g | 0.1% | - | 0.1% |

| > 1 g | 0.05% | - | - | |

| Identification | < 1 mg | 1.0% | 5 µg | - |

| 1 mg - 10 mg | 0.5% | 20 µg | - | |

| > 10 mg - 2 g | 0.2% | 2 mg | 0.2% or 2 mg TDI (whichever is lower) | |

| > 2 g | 0.1% | 3 mg | - | |

| Qualification | < 10 mg | 1.0% | 50 µg | - |

| 10 mg - 100 mg | 0.5% | 200 µg | - | |

| > 100 mg - 2 g | 0.2% | 3 mg | 0.2% or 3 mg TDI (whichever is lower) | |

| > 2 g | 0.15% | 3 mg | - |

This table is generated based on data from the ICH Q3B(R2) guideline. europa.eugmpinsiders.com

Based on this framework, for Orlistat with an MDD of 360 mg, any unspecified degradation product like the this compound would typically have a specification limit of not more than the identification threshold of 0.2%.

Reference Standard Qualification and Certification for this compound

The accurate quantification of the this compound relies on the availability of a high-quality, well-characterized reference standard. pharmtech.comintertek.com A reference standard is a highly purified compound used for qualitative (identification) and quantitative (assay and impurity) analysis. pharmtech.com Since the this compound may not be available from compendial sources like the United States Pharmacopeia (USP), a non-compendial (secondary) reference standard must be synthesized and established. intertek.comsigmaaldrich.com

The qualification and certification of a reference standard is a rigorous process to ensure its identity, purity, and strength. pharmtech.com Regulatory authorities like the FDA require reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be "thoroughly characterized." pharmtech.com This process is crucial for minimizing analytical errors and ensuring the validity of test results. pharmtech.com

The establishment of a chemical reference substance involves comprehensive analytical testing, with the results evaluated and approved by a certifying body. who.int The qualification program for an impurity reference standard like the Orlistat Dimer would typically involve a suite of analytical techniques to confirm its structure and determine its purity.

The following table outlines the typical analytical tests performed for the characterization of a non-compendial reference standard.

| Analytical Test Category | Specific Techniques | Purpose |

| Identity Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet (UV) Spectroscopy | To confirm the chemical structure of the this compound. |

| Purity Assessment (Organic) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To identify and quantify other organic impurities present in the reference standard. |

| Purity Assessment (Inorganic) | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) Spectroscopy, Residue on Ignition/Sulphated Ash | To determine the content of inorganic impurities. |

| Water Content | Karl Fischer Titration, Loss on Drying (LOD) | To measure the amount of water present. |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | To quantify any remaining solvents from the synthesis and purification process. |

| Potency Assignment | Mass Balance Calculation (100% - sum of all impurities), Quantitative NMR (qNMR) | To assign a purity value to the reference standard for use in quantitative analysis. |

This table is based on common practices for reference standard qualification. pharmtech.comintertek.comwho.int

Commercial suppliers of pharmaceutical reference standards offer Orlistat impurities, including the this compound, which are supplied with a detailed Certificate of Analysis (CoA) and analytical data to meet regulatory compliance. synzeal.com

Analytical Quality by Design (AQbD) Principles in Impurity Analysis and Control

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of robust and reliable analytical methods. veeprho.combiomedres.us This proactive approach is increasingly encouraged by regulatory agencies to ensure that analytical methods consistently meet their intended performance requirements throughout their lifecycle. veeprho.comresearchgate.net The application of AQbD principles is highly relevant for developing a method to analyze and control the this compound.

The core of AQbD is to build quality into the analytical method from the beginning, rather than relying on final testing to ensure quality. veeprho.com This involves a deep understanding of the method's variables and how they impact performance. biomedres.us The AQbD process for an impurity method would follow several key steps:

Define the Analytical Target Profile (ATP): This initial step defines the goals for the analytical method. For the this compound, the ATP would specify the need for a method that can accurately and precisely quantify the impurity at levels relevant to the specification limits, separating it from the main Orlistat peak and other potential impurities. veeprho.comresearchgate.net

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality, such as resolution between the dimer and other peaks, accuracy, and precision. veeprho.com CMPs are the method variables that can impact the CQAs, for instance, mobile phase composition, pH, column temperature, and flow rate in an HPLC method. researchgate.net

Perform Risk Assessment: Tools like an Ishikawa (fishbone) diagram are used to identify potential CMPs and assess the risk they pose to the method's CQAs. researchgate.net

Use Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of multiple CMPs on the CQAs. veeprho.com This allows for the efficient optimization of the analytical method and an understanding of the interactions between variables. youtube.com

Establish the Method Operable Design Region (MODR): The MODR is a defined space of experimental conditions (e.g., ranges for pH and temperature) within which the method is proven to perform robustly and meet the ATP. biomedres.usresearchgate.net Working within the MODR allows for greater flexibility in routine analysis without requiring re-validation. biomedres.us

Develop a Control Strategy and Lifecycle Management: This involves setting system suitability criteria to ensure the method is performing correctly during routine use and continuously monitoring its performance over time. youtube.com

By applying AQbD, a highly robust and reliable analytical method for the this compound can be developed, ensuring consistent quality control and regulatory compliance. ispeboston.org

Future Research Directions and Emerging Trends

Advanced Computational Chemistry for Predicting Dimer Formation and Stability

The proactive management of impurities begins with a fundamental understanding of their formation mechanisms. Advanced computational chemistry is emerging as a powerful tool for predicting the likelihood of Orlistat dimerization and the stability of the resulting impurity. These in silico approaches can significantly reduce the time and resources required for traditional experimental studies.

Molecular dynamics (MD) simulations, for instance, can model the behavior of Orlistat molecules in various solvent and temperature conditions, providing insights into the intermolecular forces that drive dimerization. nih.gov By simulating the interactions between two or more Orlistat molecules, researchers can predict the most likely pathways for dimer formation. nih.gov These simulations can help identify critical process parameters that may favor the creation of the dimer, allowing for preemptive adjustments in the manufacturing process.

Quantum chemical calculations can further be employed to determine the thermodynamic stability of the Orlistat Dimer Impurity. By calculating the energy of the dimer relative to the individual Orlistat molecules, scientists can assess its potential to form and persist under different conditions. This information is invaluable for developing control strategies aimed at minimizing the impurity's presence in the final product. The use of both atomistic (AT) and coarse-grained (CG) simulations can provide a comprehensive, multiscale approach to modeling and refining predictions of dimer structures. nih.gov

Novel Analytical Technologies for Trace-Level Dimer Detection and Characterization

Ensuring that the this compound is below acceptable regulatory limits requires highly sensitive and specific analytical methods. intertek.com As regulatory expectations for impurity control become more stringent, research is focused on novel analytical technologies capable of detecting and characterizing this dimer at trace levels. nih.govsepscience.com

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are at the forefront of this effort. researchgate.netijfmr.com Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offer exceptional sensitivity and selectivity for detecting and quantifying the dimer, even in complex mixtures. chemass.sinih.gov Tandem Mass Spectrometry (MS/MS) can provide detailed structural information, confirming the identity of the impurity. nih.gov

Other emerging technologies include Ultra-Performance Liquid Chromatography (UPLC), which offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net The combination of these advanced separation techniques with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, allows for the accurate mass measurement of the dimer, further aiding in its unequivocal identification. chemass.si These methods are crucial for impurity profiling and ensuring the quality of both the active pharmaceutical ingredient (API) and the final drug product. intertek.com

| Analytical Technique | Principle | Application in Orlistat Dimer Analysis |

| HPLC-MS/MS | Combines liquid chromatography separation with mass spectrometry for identification and quantification. nih.gov | High sensitivity and selectivity for detecting and quantifying the dimer impurity at trace levels. Provides structural confirmation. nih.gov |

| UPLC-HRMS | Utilizes smaller particle size columns for faster, higher-resolution separations coupled with high-resolution mass spectrometry. researchgate.net | Rapid and accurate identification and quantification of the dimer, even in the presence of other related substances. |

| GC-MS | Separates volatile compounds using gas chromatography and identifies them by mass spectrometry. drug-dev.com | Primarily used for analyzing volatile impurities, but could be adapted for derivatized forms of the dimer if necessary. youtube.com |

| HPLC-NMR | Couples HPLC separation with Nuclear Magnetic Resonance spectroscopy for direct structural elucidation of separated compounds. ijfmr.com | Provides unambiguous structural information of the dimer impurity without the need for isolation. ijfmr.com |

Green Chemistry Approaches in Dimer Impurity Control and Mitigation

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nrigroupindia.comneuroquantology.com This trend extends to impurity control, where the focus is on developing sustainable methods to prevent or reduce the formation of the this compound. emergingpub.com

Green chemistry strategies in this context include the optimization of the Orlistat synthesis and purification processes. pharmaknowledgeforum.com This may involve the use of environmentally benign solvents, catalysts, and reagents to reduce waste and avoid hazardous substances. humanjournals.com For example, supercritical fluids like carbon dioxide are being explored as green alternatives to organic solvents in chromatographic purification processes. mdpi.com

Process intensification, which aims to use smaller, more efficient reactors and processing equipment, can also contribute to greener manufacturing by reducing energy consumption and waste generation. emergingpub.com Furthermore, developing more efficient crystallization and purification techniques can help to selectively remove the dimer impurity, leading to a higher purity product with a smaller environmental footprint. google.com The implementation of these green analytical chemistry (GAC) approaches can lead to more sustainable and cost-effective manufacturing of Orlistat. nrigroupindia.com

| Green Chemistry Strategy | Description | Potential Impact on Dimer Impurity Control |

| Solvent Substitution | Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical fluids. mdpi.com | Reduces environmental impact and can influence reaction kinetics to disfavor dimer formation. |

| Process Optimization | Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-product formation. aquigenbio.com | Can significantly reduce the rate of dimerization, leading to a purer product. |

| Efficient Purification | Employing advanced and sustainable purification techniques like supercritical fluid chromatography (SFC) or more efficient crystallization methods. humanjournals.com | Enhances the removal of the dimer impurity while minimizing solvent use and energy consumption. mdpi.com |

| Catalyst Selection | Using highly selective and recyclable catalysts to direct the reaction towards the desired product and away from impurity formation. | Can prevent the formation of intermediates that lead to the dimer impurity. |

Development of Standardized Dimer Impurity Reference Materials and Databases

The accurate quantification and control of the this compound rely heavily on the availability of high-quality, well-characterized reference materials. alfa-chemistry.comsynthinkchemicals.com A Certified Reference Material (CRM) for the this compound serves as a benchmark for analytical method validation, instrument calibration, and routine quality control testing. synthinkchemicals.comsigmaaldrich.com The development of such standardized materials is a key area of future focus.

These reference standards, produced under stringent quality systems like ISO 17034, ensure traceability and consistency across different laboratories and manufacturing sites. sigmaaldrich.comsigmaaldrich.com Organizations such as the United States Pharmacopeia (USP) and the European Directorate for the Quality of Medicines & HealthCare (EDQM) play a crucial role in developing and providing these official standards. sigmaaldrich.comusp.org

In addition to physical reference standards, the creation of comprehensive databases on pharmaceutical impurities is an emerging trend. rdc-concepts.com An Orlistat-specific impurity database could house critical information, including the structure, formation pathways, analytical methods, and toxicological data for the dimer and other related substances. rdc-concepts.comnih.gov Such databases would be an invaluable resource for researchers, manufacturers, and regulatory agencies, facilitating knowledge sharing and promoting a more harmonized approach to impurity control. rdc-concepts.comnih.gov

Q & A

Q. What analytical methods are recommended for assessing the purity of this compound?

-

Primary Method : Reverse-phase HPLC with UV detection (λ ≈ 210–230 nm) is standard. Use a C18 column, mobile phase of acetonitrile:water:phosphoric acid (860:140:0.05 v/v), and a flow rate of 1.0 mL/min. Calculate purity using the formula:

Ensure system suitability with resolution ≥2.0 between adjacent peaks .

-

Secondary Confirmation : Supplement with TLC or LC-MS to detect trace impurities (<0.1%) .

Q. How does storage temperature impact the stability of this compound?

- Stability Protocol : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Degradation products exceeding 0.2% require identification per ICH Q3B guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification when using HPLC?

- Troubleshooting Steps :

- Verify mobile phase composition and pH (critical for peak symmetry).

- Perform system suitability tests using USP reference standards to confirm column efficiency (N ≥ 2000).

- Calibrate the detector for linearity (R ≥ 0.999) across 50–150% of the target concentration .

- Advanced Techniques : Employ LC-MS/MS to distinguish co-eluting impurities or degradation products .

Q. What strategies are effective for profiling unknown impurities in Orlistat formulations?

- Workflow :

- Regulatory Alignment : Compare impurity profiles with ICH Q3A/B thresholds (e.g., reporting threshold: 0.05%) .

Q. How can researchers validate the specificity of analytical methods for this compound?

- Validation Protocol :

- Statistical Analysis : Use ANOVA to validate precision (RSD ≤2.0%) and accuracy (recovery 98–102%) .

Q. What mechanistic insights explain the formation of this compound during synthesis?

- Formation Pathway : The dimer arises via intermolecular esterification between two Orlistat molecules under acidic or high-temperature conditions.

- Mitigation : Optimize reaction conditions (pH 6–7, T ≤ 25°C) and introduce purification steps (e.g., silica gel chromatography) to remove dimeric byproducts .

Methodological and Regulatory Considerations

Q. How should researchers establish detection limits for trace impurities in Orlistat?

- Approach : Determine the limit of detection (LOD) and quantitation (LOQ) via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Validate using spiked samples at 0.01–0.05% levels. For example, LOQ for this compound is typically 0.02 µg/mL via HPLC-UV .

Q. What are the regulatory requirements for reporting Orlistat-related impurities in drug submissions?

- Guidelines : Follow ICH Q3A(R2) for identification thresholds (0.1% for daily doses ≤2 g) and ICH Q3B(R2) for qualification. Provide structural evidence (NMR/MS) and toxicological data for impurities ≥0.15% .

Q. How can advanced chromatographic techniques improve impurity resolution in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.